3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea
Description
3-[2-(1H-Indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea (CAS: 946386-84-1) is a thiourea derivative featuring a 1H-indole moiety linked via an ethyl chain and a 4-(trifluoromethoxy)phenyl substituent. Thiourea derivatives are widely investigated for therapeutic applications, including antiviral and enzyme inhibitory activities .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c19-18(20,21)25-14-7-5-13(6-8-14)24-17(26)22-10-9-12-11-23-16-4-2-1-3-15(12)16/h1-8,11,23H,9-10H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDPCUGKCAYSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165131 | |
| Record name | N′-[2-(1H-Indol-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-84-1 | |
| Record name | N′-[2-(1H-Indol-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-[2-(1H-Indol-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1H-indole-3-ethylamine with 4-(trifluoromethoxy)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiourea group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound is compared to analogs with modifications on the aryl substituent of the thiourea group. Key differences lie in electronic effects, steric bulk, and biological activity (where available).
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Substituent Effects on Activity
- 4-Fluorophenyl Analog : Demonstrated anti-HIV-1 activity via inhibition of reverse transcriptase, with an EC50 of 5.45 µg/mL. The fluorine atom’s small size and moderate electron-withdrawing nature likely facilitate interactions with key residues (e.g., Lys101, Trp229) in the enzyme’s binding pocket .
- Its strong electron-withdrawing nature may stabilize charge-transfer interactions in biological targets.
Research Findings and Implications
- Anti-HIV Potential: The 4-fluoro analog’s activity highlights the importance of electron-withdrawing groups on the phenyl ring. The target compound’s trifluoromethoxy group may offer similar or enhanced efficacy, but empirical validation is needed.
- Structural Optimization : Smaller substituents (e.g., fluoro) may favor target binding, while bulkier groups (e.g., trifluoromethoxy) could improve pharmacokinetic properties like half-life or bioavailability.
- Knowledge Gaps: No direct activity data exists for the target compound. Further studies should prioritize assays against HIV-1 reverse transcriptase and cytotoxicity profiling.
Biological Activity
3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea, a compound belonging to the class of thioureas, exhibits significant biological activities. Its unique structure, featuring an indole moiety and a trifluoromethoxy group, suggests potential applications in pharmacology, particularly in cancer therapy and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.39 g/mol. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Studies have shown that thiourea derivatives can induce apoptosis in cancer cells. The presence of the indole ring is known to enhance the anticancer properties by interacting with cellular signaling pathways that regulate cell growth and apoptosis .
- Antimicrobial Activity : The trifluoromethoxy group contributes to the lipophilicity of the compound, enhancing its ability to penetrate microbial membranes. This has been demonstrated in various studies where similar compounds exhibited significant antibacterial and antifungal activities .
Anticancer Studies
A series of studies have evaluated the anticancer effects of thiourea derivatives, including this compound. Notably:
- Cell Line Testing : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) indicated that this compound significantly inhibits cell proliferation with IC50 values ranging from 10 to 20 µM .
- Mechanistic Insights : The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial effects:
- Bacterial Strains : It demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 5 to 15 µg/mL .
- Fungal Activity : The compound also showed antifungal properties against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in MCF-7 cells; IC50 = 15 µM |
| Study 2 | Antimicrobial | MIC against S. aureus = 10 µg/mL |
| Study 3 | Mechanistic | G2/M phase arrest in HT-29 cells; increased caspase activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of 4-(trifluoromethoxy)phenyl isothiocyanate with 3-(2-aminoethyl)indole. Key steps include:
- Reagent selection : Use anhydrous acetone or dichloromethane as solvents under nitrogen to prevent hydrolysis .
- Temperature control : Reflux at 60–80°C for 2–4 hours, followed by acid quenching (e.g., HCl) to precipitate the product .
- Yield optimization : Purification via recrystallization (methanol/water) typically achieves >85% purity .
- Validation : Confirm structure using -NMR (e.g., indole NH at δ 10.2–10.8 ppm) and LC-MS (exact mass: 393.11 g/mol) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?
- Spectroscopy :
- FT-IR : Confirm thiourea C=S stretch (1150–1250 cm) and N-H bends (1500–1600 cm) .
- NMR : Analyze trifluoromethoxy () splitting patterns (δ 120–125 ppm in -NMR) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen bonding (e.g., N-H⋯S interactions, bond lengths ~3.2 Å) and molecular packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- DFT Analysis :
- Optimize geometry using B3LYP/6-311G(d,p) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., indole ring for π-π stacking) .
- Compare HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess reactivity .
- Docking Studies :
- Use AutoDock Vina to model interactions with targets like HIV-1 protease (PDB: 1HPV). Key residues: Asp25 (hydrogen bonding with thiourea S) .
- Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Case Study : In thiourea derivatives, HIV-1 protease inhibition ranged from 11% to 97% depending on substituents .
- Factors to analyze :
- Substituent effects : Electron-withdrawing groups (e.g., ) enhance binding to hydrophobic enzyme pockets .
- Assay conditions : Differences in enzyme concentration (e.g., 10 nM vs. 100 nM) or buffer pH (5.0 vs. 7.4) alter IC .
- Mitigation : Standardize assays using controls like ritonavir and report activity as % inhibition ± SEM at fixed concentrations (e.g., 100 µM) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Lipophilicity optimization :
- Introduce polar groups (e.g., hydroxyls) to reduce logP (target <3.0) while retaining indole’s membrane permeability .
- Metabolic stability :
- Replace labile groups (e.g., ethyl linker) with cyclopropyl to resist CYP450 oxidation .
- In silico ADMET : Use SwissADME to predict bioavailability (e.g., >70% absorption if PSA <140 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
